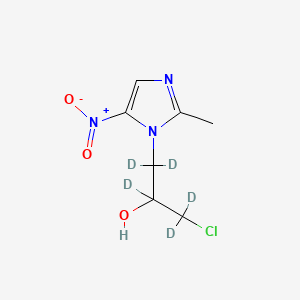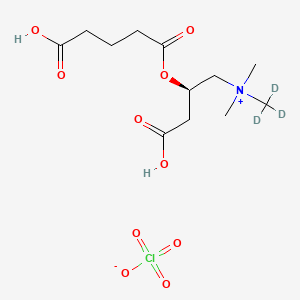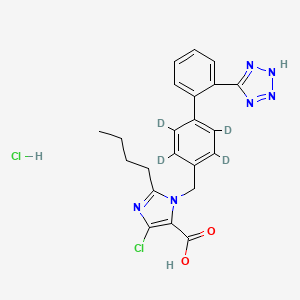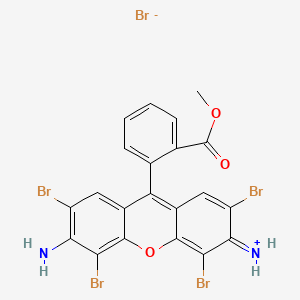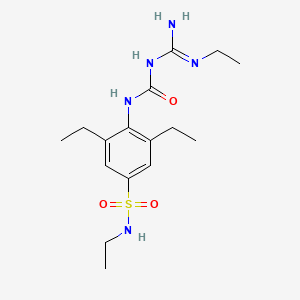
PptT-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PptT-IN-3: is a potent inhibitor of phosphopantetheinyl phosphoryl transferase, an essential enzyme involved in the synthesis of cellular lipids and virulence factors in Mycobacterium tuberculosis. This compound has shown promise in tuberculosis research due to its ability to inhibit the enzyme with an IC50 value of 3.5 micromolar .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PptT-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions: PptT-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
PptT-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphopantetheinyl phosphoryl transferase and its role in lipid biosynthesis.
Biology: Investigated for its effects on Mycobacterium tuberculosis and its potential as an anti-tuberculosis agent.
Medicine: Explored for its therapeutic potential in treating tuberculosis and other bacterial infections.
Wirkmechanismus
PptT-IN-3 exerts its effects by inhibiting phosphopantetheinyl phosphoryl transferase, an enzyme crucial for the biosynthesis of cellular lipids and virulence factors in Mycobacterium tuberculosis. The compound binds to the enzyme’s active site, preventing the transfer of the phosphopantetheinyl group from coenzyme A to carrier proteins. This inhibition disrupts the synthesis of essential lipids and virulence factors, ultimately impairing the bacterium’s ability to survive and cause infection .
Vergleich Mit ähnlichen Verbindungen
PptT-IN-1: Another inhibitor of phosphopantetheinyl phosphoryl transferase with a different chemical structure.
PptT-IN-2: Similar in function but with variations in potency and selectivity.
Amidinoureas: A class of compounds that also inhibit phosphopantetheinyl phosphoryl transferase but with different binding affinities and mechanisms
Uniqueness of PptT-IN-3: this compound is unique due to its high potency (IC50 = 3.5 micromolar) and specificity for phosphopantetheinyl phosphoryl transferase in Mycobacterium tuberculosis. Its ability to effectively inhibit this enzyme makes it a valuable tool for tuberculosis research and a potential candidate for developing new anti-tuberculosis therapies .
Eigenschaften
Molekularformel |
C16H27N5O3S |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
1-[2,6-diethyl-4-(ethylsulfamoyl)phenyl]-3-(N'-ethylcarbamimidoyl)urea |
InChI |
InChI=1S/C16H27N5O3S/c1-5-11-9-13(25(23,24)19-8-4)10-12(6-2)14(11)20-16(22)21-15(17)18-7-3/h9-10,19H,5-8H2,1-4H3,(H4,17,18,20,21,22) |
InChI-Schlüssel |
NEJPXAFQJAEHPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)S(=O)(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)

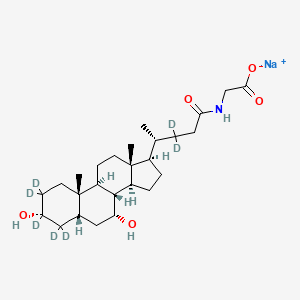
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
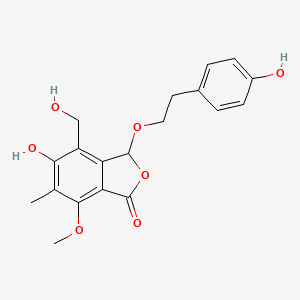

![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
